molecular formula C22H18O8 B162458 9,10-Anthracenediyl-bis(methylene)dimalonic acid CAS No. 307554-62-7

9,10-Anthracenediyl-bis(methylene)dimalonic acid

Cat. No.: B162458
CAS No.: 307554-62-7
M. Wt: 410.4 g/mol
InChI Key: DNUYOWCKBJFOGS-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • ABMDMA can be synthesized through various routes. One common method involves the reaction of anthracene with malonic acid derivatives.
    • The reaction typically occurs under acidic conditions, and the product is isolated and purified.
    • Industrial production methods may involve modifications of this synthetic route, optimization of reaction conditions, and scale-up processes.
  • Chemical Reactions Analysis

    • ABMDMA can participate in several chemical reactions:

        Photobleaching: As mentioned earlier, it reacts with singlet oxygen to form an endoperoxide.

        Substitution Reactions: ABMDMA can undergo substitution reactions at its methylene groups.

        Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    • Common reagents include singlet oxygen generators, acids, and oxidizing agents.
    • Major products formed include the photobleached endoperoxide and substituted derivatives.
  • Scientific Research Applications

      Chemistry: ABMDMA is valuable for studying singlet oxygen reactions and photochemical processes.

      Biology: Researchers use it as a probe to investigate oxidative stress and cellular responses.

      Medicine: Its photobleaching properties find applications in photodynamic therapy (PDT) for cancer treatment.

      Industry: ABMDMA contributes to the development of novel materials and sensors.

  • Comparison with Similar Compounds

    • ABMDMA’s uniqueness lies in its water solubility and specific reactivity with singlet oxygen.
    • Similar compounds include anthracene derivatives, such as 9,10-anthracenedione and 9,10-anthraquinone.

    Properties

    IUPAC Name

    2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DNUYOWCKBJFOGS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H18O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70392681
    Record name 9,10-Anthracenediyl-bis(methylene)dimalonic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70392681
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    410.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    307554-62-7
    Record name 9,10-Anthracenediyl-bis(methylene)dimalonic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70392681
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 9,10-Anthracenediyl-bis(methylene)dimalonic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    Customer
    Q & A

    Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

    A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

    Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

    A2:

    • Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

    Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

    A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

    Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

    A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

    Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

    A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

    Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

    A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

    • 1,3-Diphenylisobenzofuran (DPBF): Similar to ABDA, DPBF reacts with singlet oxygen, leading to a decrease in its absorbance [].
    • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique directly detects singlet oxygen using spin trapping agents [].

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